molecular formula C26H14Br2N2O8 B10893005 Biphenyl-2,2'-diyl bis(4-bromo-3-nitrobenzoate)

Biphenyl-2,2'-diyl bis(4-bromo-3-nitrobenzoate)

Cat. No.: B10893005
M. Wt: 642.2 g/mol
InChI Key: QRIOVJDWNAVWER-UHFFFAOYSA-N
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Description

Biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with each benzene ring further substituted with bromine and nitrobenzoate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as sodium carbonate or potassium phosphate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of biphenyl derivatives, including biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate), often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) is unique due to the combination of bromine and nitrobenzoate groups on the biphenyl scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H14Br2N2O8

Molecular Weight

642.2 g/mol

IUPAC Name

[2-[2-(4-bromo-3-nitrobenzoyl)oxyphenyl]phenyl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C26H14Br2N2O8/c27-19-11-9-15(13-21(19)29(33)34)25(31)37-23-7-3-1-5-17(23)18-6-2-4-8-24(18)38-26(32)16-10-12-20(28)22(14-16)30(35)36/h1-14H

InChI Key

QRIOVJDWNAVWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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